Reduced Amine Basicity (Predicted pKa ~5.5–5.7 vs. >10 for Non-Fluorinated Analogues)
The 2,2,2-trifluoroethyl substituent drastically reduces the pKa of the secondary amine nitrogen relative to non-fluorinated analogues. While the pKa of the target compound has not been experimentally determined, the predicted pKa of the structurally informative model compound 2,2,2-trifluoroethylamine is 5.47±0.30 . In contrast, ethylamine — the non-fluorinated analogue — has a measured pKa of ~10.7 [1]. This pKa reduction of approximately 5 units indicates that at physiological pH (7.4), the trifluoroethyl-substituted amine exists predominantly in its neutral free-base form, whereas the non-fluorinated analogue is >99.9% protonated. The distinction is critical for CNS drug discovery where reduced basicity correlates with lower P-glycoprotein efflux liability and improved passive blood–brain barrier permeability (class-level inference from CNS MPO scoring paradigms) [2].
| Evidence Dimension | Amine basicity (pKa of model fragment representing the trifluoroethyl-substituted nitrogen environment) |
|---|---|
| Target Compound Data | Predicted pKa of 2,2,2-trifluoroethylamine: 5.47±0.30 (surrogate for target compound's CF₃CH₂–NH–R nitrogen) |
| Comparator Or Baseline | Measured pKa of ethylamine (CH₃CH₂–NH₂): ~10.7 (representative of non-fluorinated analogue N-ethylcyclopropanamine fragment) |
| Quantified Difference | ΔpKa ≈ −5.2 units; corresponding to a >10,000-fold difference in free-base fraction at pH 7.4 |
| Conditions | Predicted pKa from ChemicalBook database; ethylamine measured pKa from standard reference tables |
Why This Matters
For CNS-targeted drug discovery programs, reduced amine basicity is a key determinant of passive BBB permeability and reduced P-gp efflux; compounds with pKa <8 are strongly preferred.
- [1] O'Neil, M. J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th Edition. Royal Society of Chemistry, 2013. Ethylamine entry; pKa 10.7. View Source
- [2] Wager, T. T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 1, 420–434 (2010). View Source
